N-(4-methoxybenzyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide
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Description
N-(4-methoxybenzyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C25H27N3O4S and its molecular weight is 465.57. The purity is usually 95%.
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Biological Activity
N-(4-methoxybenzyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a complex organic compound with potential therapeutic applications. Its unique structural features, including a methoxybenzyl group and a benzofuro-pyrimidine framework, suggest significant biological activity, particularly in the realm of medicinal chemistry. This article explores its biological activity, mechanisms of action, and potential applications in drug development.
Chemical Structure and Properties
The molecular formula of N-(4-methoxybenzyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is C24H30N3O3S, with a molecular weight of approximately 465.59 g/mol. The compound's structure is characterized by:
- Methoxybenzyl group : Enhances lipophilicity and may influence receptor binding.
- Benzofuro and pyrimidine rings : Contribute to its potential as an enzyme inhibitor.
Mechanisms of Biological Activity
Preliminary studies indicate that this compound may act as an inhibitor for specific enzymes or receptors involved in various metabolic pathways. Its structural similarity to known kinase inhibitors suggests potential applications in cancer therapy and other diseases characterized by dysregulated signaling pathways.
Potential Mechanisms Include:
- Enzyme Inhibition : The compound may inhibit kinases or other enzymes critical for cellular signaling.
- Receptor Modulation : Interaction with various receptors could alter downstream signaling cascades.
- Antiviral Activity : Similar compounds have shown antiviral properties, potentially extending to N-(4-methoxybenzyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide.
Table 1: Summary of Biological Activities
Case Study 1: Antiviral Properties
Research has indicated that derivatives similar to N-(4-methoxybenzyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide exhibit broad-spectrum antiviral effects. For instance, studies on N-phenylbenzamide derivatives demonstrated their ability to enhance intracellular levels of APOBEC3G (A3G), an antiviral protein that inhibits HBV replication. The mechanism involves increasing A3G levels, which directly impacts viral replication processes .
Case Study 2: Anticancer Activity
In vitro studies on melanoma cells have shown that certain derivatives can induce cytotoxic effects through apoptosis. The mechanism appears to involve the activation of specific signaling pathways that lead to cell death, making it a candidate for further investigation in cancer therapeutics .
Properties
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-2-[[3-(3-methylbutyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3O4S/c1-16(2)12-13-28-24(30)23-22(19-6-4-5-7-20(19)32-23)27-25(28)33-15-21(29)26-14-17-8-10-18(31-3)11-9-17/h4-11,16H,12-15H2,1-3H3,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXXKVDGYTABMDQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C(=O)C2=C(C3=CC=CC=C3O2)N=C1SCC(=O)NCC4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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